An In-depth Technical Guide to the Chemical Properties and Structure of Thietan-3-one
An In-depth Technical Guide to the Chemical Properties and Structure of Thietan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thietan-3-one, a sulfur-containing heterocyclic ketone, is a versatile building block in organic synthesis and medicinal chemistry. Its strained four-membered ring and reactive carbonyl group offer unique opportunities for the construction of complex molecular architectures and novel pharmacophores. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Thietan-3-one, including key experimental protocols and data presented for easy reference.
Chemical Structure and Identification
Thietan-3-one is a saturated four-membered heterocyclic compound containing a sulfur atom at position 1 and a ketone group at position 3.
| Identifier | Value |
| IUPAC Name | thietan-3-one[1] |
| CAS Number | 22131-92-6[2] |
| Molecular Formula | C₃H₄OS[1][2] |
| Molecular Weight | 88.13 g/mol [1][2] |
| SMILES | C1C(=O)CS1[1] |
| InChI | InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2[1] |
| InChIKey | DQOHDRDDPZNSQI-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Melting Point | 210-221 °C (decomposed)[3] |
| Boiling Point | 417.5 ± 38.0 °C (Predicted)[3] |
| Density | 1.622 ± 0.06 g/cm³ (Predicted)[3] |
Spectroscopic Data
Detailed experimental spectroscopic data for Thietan-3-one is not available in the reviewed sources. For illustrative purposes, the data for the analogous oxygen-containing heterocycle, 3-Oxetanone , is provided below, as similar spectral features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (300 MHz, CDCl₃) of 3-Oxetanone: A singlet is observed at δ 4.73 ppm, corresponding to the four equivalent methylene (B1212753) protons.[4]
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¹³C NMR (126 MHz, CDCl₃) of 3-Oxetanone: Two signals are present: δ 214.2 ppm (C=O) and δ 78.5 ppm (CH₂).[4]
Infrared (IR) Spectroscopy
The IR spectrum of a ketone typically shows a strong absorption band for the C=O stretch between 1680 and 1750 cm⁻¹. For cyclic ketones, the frequency is influenced by ring strain.
Mass Spectrometry (MS)
The mass spectrum of Thietan-3-one is expected to show a molecular ion peak (M⁺) at m/z = 88. Fragmentation patterns would likely involve the loss of CO, ethylene, and sulfur-containing fragments.
Chemical Properties and Reactivity
The chemical reactivity of Thietan-3-one is dominated by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the sulfur atom.
Nucleophilic Addition to the Carbonyl Group
Thietan-3-one readily undergoes nucleophilic addition reactions at the carbonyl carbon. A common example is the Grignard reaction, which is used to synthesize a variety of 3-substituted thietan-3-ols.
Caption: Grignard reaction of Thietan-3-one to yield 3-substituted thietan-3-ols.
Oxidation of the Sulfur Atom
The sulfur atom in the thietane (B1214591) ring can be oxidized to form the corresponding sulfoxide (B87167) (thietan-3-one 1-oxide) and sulfone (thietan-3-one 1,1-dioxide). Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.
Experimental Protocols
Synthesis of Thietan-3-one (Proposed Method)
A detailed experimental protocol for the synthesis of Thietan-3-one is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of thietanes is the reaction of a 1,3-dihalide with a sulfide (B99878) source.[5] The following is a proposed adaptation for the synthesis of Thietan-3-one from 1,3-dibromo-2-propanone.
Caption: Proposed workflow for the synthesis of Thietan-3-one.
Procedure Outline:
-
Dissolve sodium sulfide in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a solution of 1,3-dibromo-2-propanone dropwise to the sulfide solution, maintaining the temperature.
-
Heat the reaction mixture to facilitate the intramolecular cyclization.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of 3-Aryl-thietan-3-ols via Grignard Reaction
The following protocol is adapted from a literature procedure for the synthesis of 3-(3-methoxyphenyl)thietan-3-ol.[3]
Materials:
-
Thietan-3-one
-
3-Methoxyphenyl (B12655295) magnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Thietan-3-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 3-methoxyphenyl magnesium bromide solution (1.1 equivalents) dropwise to the cooled solution of Thietan-3-one.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Safety and Handling
Thietan-3-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Thietan-3-one is a valuable heterocyclic building block with a rich and diverse reactivity profile. Its utility in the synthesis of more complex molecules, particularly 3-substituted thietanes, makes it an important tool for medicinal chemists and researchers in drug discovery. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for its application in the laboratory.
References
- 1. Thietan-3-one | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thietan-3-one AldrichCPR 22131-92-6 [sigmaaldrich.com]
- 3. Thietan-3-one 1,1-dioxide|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thietan-3-one;3-Thietanone, CasNo.22131-92-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
